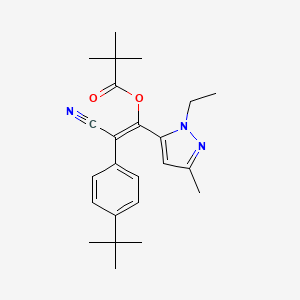

Cyetpyrafen

説明

Contextualization within Acaricide Development Paradigms

The development of new acaricides like Cyetpyrafen is driven by the persistent challenge of mite infestations, which can cause substantial economic losses in agriculture. acs.org A primary concern is the rapid evolution of resistance in mite populations to existing chemical treatments. nih.govresearchgate.net The introduction of acaricides with novel modes of action is a key strategy to combat resistance and ensure effective pest management. acs.orgmdpi.com this compound emerged from this paradigm, offering a new tool for growers. mobilityforesights.com It was developed by Shenyang Sinochem Agrochemicals R&D Co. through the structural modification of pyrazolyl acrylonitrile (B1666552) derivatives. hillpublisher.com First commercialized in China in 2017, it represents a new generation of targeted pest control solutions. nih.govmdpi.com

Classification within Pyrazole (B372694) Insecticides and Acaricides

This compound is classified as a pyrazole and beta-ketonitrile acaricide. herts.ac.ukbcpcpesticidecompendium.org This classification is based on its core chemical structure, which features a pyrazole ring, a functional group common to a class of pesticides known for their insecticidal and acaricidal properties. herts.ac.ukbcpcpesticidecompendium.org Specifically, this compound is a derivative of cyenopyrafen (B1258504), developed through modifications to the pyrazole ring and hydroxyl portion of the lead compound. nih.govresearchgate.netmdpi.com

Table 1: Chemical Identity of this compound

| Attribute | Value |

|---|---|

| Chemical Formula | C₂₄H₃₁N₃O₂ |

| CAS RN | 1253429-01-4 |

| InChIKey | NWXGXRHWQUMXHA-XUTLUUPISA-N |

| Substance Groups | Pyrazole insecticide; Pyrazole acaricide |

Source: AERU, University of Hertfordshire herts.ac.uk

Structure

2D Structure

3D Structure

特性

CAS番号 |

1253429-01-4 |

|---|---|

分子式 |

C24H31N3O2 |

分子量 |

393.5 g/mol |

IUPAC名 |

[(Z)-2-(4-tert-butylphenyl)-2-cyano-1-(2-ethyl-5-methylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C24H31N3O2/c1-9-27-20(14-16(2)26-27)21(29-22(28)24(6,7)8)19(15-25)17-10-12-18(13-11-17)23(3,4)5/h10-14H,9H2,1-8H3/b21-19+ |

InChIキー |

NWXGXRHWQUMXHA-XUTLUUPISA-N |

異性体SMILES |

CCN1C(=CC(=N1)C)/C(=C(/C#N)\C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C |

正規SMILES |

CCN1C(=CC(=N1)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C |

製品の起源 |

United States |

Mechanism of Action

Cyetpyrafen functions as a mitochondrial electron transport inhibitor (METI), specifically targeting complex II (succinate dehydrogenase or SDH). nih.govherts.ac.uknih.gov This mode of action disrupts the production of ATP, the primary energy currency of the cell, leading to the eventual death of the mite. researchgate.netnih.gov It is effective against all developmental stages of mites, including eggs, larvae, nymphs, and adults. nih.gov The Insecticide Resistance Action Committee (IRAC) places acaricides with this mechanism in Group 25. herts.ac.ukirac-online.org Research indicates that for this compound to become active within the pest's body, it must undergo metabolic transformations such as decarboxylation and hydrolysis. researchgate.net

Chemical Synthesis and Structure Activity Relationship

The synthesis of pyrazolyl acrylonitrile (B1666552) derivatives like Cyetpyrafen involves multi-step chemical processes. The synthesis of its precursor, cyenopyrafen (B1258504), starts with the condensation of 1,3,4-trimethyl-1H-pyrazole-5-carboxylate and 2-(4-tert-butylphenyl)acetonitrile to form a 3-hydroxyacrylonitrile (B13036262) intermediate. researchgate.net This intermediate then reacts with 2,2-dimethyl propionyl chloride to yield cyenopyrafen. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of such compounds. Research has shown that modifications to the pyrazole (B372694) ring and the ester group can significantly impact acaricidal activity. acs.orgnih.gov For instance, the introduction of silicon-containing groups has been explored to create derivatives with potentially improved properties. nih.gov One study found that a derivative, compound A25 , exhibited more potent activity than both cyenopyrafen and this compound, highlighting the potential for further innovation based on the pyrazolyl acrylonitrile scaffold. nih.gov Molecular docking studies suggest that these compounds interact with key amino acid residues within the binding site of the target enzyme. nih.gov

Biological Fate and Transformation of Cyetpyrafen in Environmental and Agroecosystems

Systemic Uptake and Translocation in Plants

The interaction of the insecticide Cyetpyrafen with plants is characterized by its uptake, subsequent distribution within the plant tissues, and the mechanisms that govern these processes. Research into these interactions is crucial for understanding the compound's behavior in agricultural settings. researchgate.net Studies using model crops such as lettuce and rice have provided initial insights into the systemic uptake and translocation of this compound following root exposure. nih.govechemi.com

Investigations into the uptake kinetics of this compound have been conducted using hydroponic systems with model crops. nih.gov These studies reveal that the compound is rapidly absorbed by plant roots, achieving a steady state in the surrounding solution within 24 hours. nih.govresearchgate.net This rapid uptake suggests an efficient initial transfer from the external environment into the root system. nih.gov The time-dependent uptake kinetics of pesticides can often be described using a first-order, one-compartment kinetic model, which helps in quantifying the rate of absorption. researchgate.net

Table 1: Summary of this compound Root Uptake Kinetics in Model Plants This table summarizes findings on the speed and nature of this compound uptake by plant roots as observed in hydroponic experiments.

| Parameter | Observation | Source |

|---|---|---|

| Time to Steady State | Reached within 24 hours | nih.gov |

| Uptake Rate | Described as rapid | researchgate.netnih.gov |

| Experimental System | Hydroponic experiments with lettuce and rice | nih.govechemi.com |

Once absorbed, this compound shows a distinct pattern of accumulation within plant tissues. It preferentially accumulates in the root parts, with root concentration factors (RCFs) reported to be as high as 2670 mL/g in hydroponic studies. nih.govresearchgate.net This high concentration in the roots indicates limited mobility of the parent compound within the plant. researchgate.netnih.gov

Field studies on strawberry plants further elucidate the distribution patterns based on the application method. nih.gov

Root Irrigation : When applied to the soil, both this compound and its metabolite M-309 were predominantly found in the roots, confirming the compound's poor translocation from the root system to the aerial parts of the plant. researchgate.netnih.gov

Foliar Spray : In contrast, application directly to the leaves resulted in significant accumulation of this compound and M-309 in the strawberry leaves. researchgate.netnih.gov

This evidence collectively suggests that this compound itself has low systemic translocation activity. nih.govmdpi.com

Table 2: Distribution of this compound and Metabolite M-309 in Strawberry Plants This interactive table shows the primary accumulation sites of this compound and its metabolite M-309 in strawberry plants based on different application methods.

| Application Method | Primary Accumulation Site | Key Finding | Source |

|---|---|---|---|

| Root Irrigation | Roots | Demonstrates poor translocation from roots to other plant parts. | researchgate.netnih.gov |

| Foliar Spray | Leaves | Shows accumulation in leaves with limited movement from the point of application. | researchgate.netnih.gov |

The primary mechanism governing the uptake of this compound by plant roots is believed to be passive diffusion. nih.govechemi.com This process does not require the plant to expend metabolic energy and is driven by the concentration gradient of the chemical between the soil solution and the root cells. nih.gov The compound's physicochemical properties, such as its hydrophobicity, play a significant role in this passive uptake process. nih.gov

Following uptake into the roots, the transport of this compound to other parts of the plant via the primary vascular systems—xylem and phloem—is notably difficult. nih.govechemi.com This limited transportability categorizes this compound as a compound lacking significant systemic translocation activity, meaning it largely remains in the tissues where it is absorbed. nih.govmdpi.com The poor mobility within the plant's vascular system is a key characteristic of its biological fate in agroecosystems. researchgate.netnih.gov

Biotransformation Pathways and Metabolite Characterization

Within the plant, this compound undergoes biotransformation, a metabolic process that alters its chemical structure. nih.gov This process is generally divided into two stages: Phase I and Phase II reactions. benthamscience.com Phase I reactions typically introduce or expose functional groups on the parent molecule, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, which generally increases their water solubility. benthamscience.comlongdom.org The metabolism of this compound in plants involves several proposed pathways, including hydroxylation, hydrolysis, dehydrogenation, dehydration, and conjugation. nih.govechemi.com These transformations are thought to be mediated by various plant enzymes, such as cytochrome P450, carboxylesterase, glycosyltransferase, glutathione (B108866) S-transferases, and peroxidase. nih.govechemi.com

Phase I metabolism of this compound in plants leads to the formation of multiple metabolic products. nih.gov In studies conducted in a hydroponic-plant system, a total of ten Phase I metabolites were tentatively identified. nih.govechemi.com These reactions primarily involve oxidation and hydrolysis. benthamscience.comlongdom.org The key metabolic pathways identified for this compound are hydroxylation, hydrolysis, dehydrogenation, and dehydration. nih.gov Two of the main metabolites, designated M-309 and M-391, have had their structures confirmed through the use of synthesized standards. researchgate.netnih.gov The enzymes presumed to be responsible for these transformations include cytochrome P450 and carboxylesterase. nih.govechemi.com

Table 3: Identified Phase I Metabolic Pathways and Products of this compound This table outlines the key Phase I biotransformation reactions this compound undergoes in plants and lists the major identified metabolites.

| Metabolic Pathway | Number of Metabolites Identified | Confirmed Major Metabolites | Implicated Enzymes | Source |

|---|---|---|---|---|

| Hydroxylation | Ten (total Phase I) | M-309, M-391 | Cytochrome P450 | researchgate.netnih.govechemi.com |

| Hydrolysis | Carboxylesterase | nih.govechemi.com | ||

| Dehydrogenation | Not specified | nih.govechemi.com |

Following Phase I reactions, the resulting metabolites of this compound can undergo Phase II metabolism, which involves conjugation. nih.gov This process links the metabolites to endogenous molecules like sugars or glutathione, typically rendering them more water-soluble and easier to sequester within the plant. benthamscience.com For this compound, three Phase II metabolites have been tentatively identified in plant systems. nih.govechemi.com The primary Phase II pathway proposed is conjugation. nih.gov The enzymes thought to catalyze these reactions are glycosyltransferase and glutathione S-transferases. nih.govechemi.com

Table 4: Identified Phase II Metabolic Pathways of this compound This table summarizes the Phase II biotransformation processes for this compound metabolites in plants.

| Metabolic Pathway | Number of Metabolites Identified | Implicated Enzymes | Source |

|---|

Enzymatic Systems Regulating this compound Metabolism

The biotransformation of this compound in biological systems is a complex process mediated by several key enzymatic systems. These enzymes facilitate the conversion of the parent compound into various metabolites through a series of reactions, generally categorized into Phase I and Phase II metabolism. echemi.comnih.gov The primary metabolic pathways for this compound include hydroxylation, hydrolysis, dehydrogenation, dehydration, and conjugation. echemi.comnih.gov These reactions are primarily regulated by five major classes of enzymes: Cytochrome P450, Carboxylesterase, Glycosyltransferase, Glutathione S-transferases, and Peroxidase. echemi.comnih.govresearchgate.net

Cytochrome P450 (CYP) Cytochrome P450 monooxygenases are a superfamily of heme-containing enzymes that play a crucial role in the Phase I metabolism of a wide array of xenobiotics, including pesticides. nih.govmdpi.comresearchgate.net They are primarily responsible for catalyzing oxidative reactions, such as hydroxylation, which introduces or exposes functional groups on the substrate molecule, making it more water-soluble and susceptible to further metabolism. mdpi.comnih.gov In the case of this compound, CYP enzymes are believed to be involved in the hydroxylation and dehydrogenation steps of its degradation pathway, initiating the detoxification process. echemi.comnih.gov The overexpression of certain P450s is a known mechanism of insecticide resistance in many insect species. mdpi.com

Carboxylesterase (CES) Carboxylesterases are a class of serine hydrolases that catalyze the cleavage of ester, thioester, and amide bonds in various endogenous and xenobiotic compounds. nih.govnih.gov This hydrolysis reaction is a critical detoxification pathway for many insecticides, particularly organophosphates, carbamates, and pyrethroids. researchgate.netmdpi.com For this compound, carboxylesterases are proposed to be responsible for the hydrolysis of its ester linkage, a key step in its breakdown. echemi.comnih.gov This action results in the formation of more polar metabolites that can be more easily excreted. researchgate.net

Glycosyltransferase Glycosyltransferases, particularly UDP-glycosyltransferases (UGTs), are Phase II metabolic enzymes that catalyze the conjugation of a sugar moiety, often from UDP-glucuronic acid, to a substrate. researchgate.netmdpi.com This process, known as glycosylation or glucuronidation, significantly increases the water solubility of the xenobiotic or its Phase I metabolite, facilitating its transport, sequestration, or elimination. researchgate.net In this compound metabolism, glycosyltransferases are involved in the final conjugation steps, binding sugar molecules to the metabolites produced by Phase I enzymes like CYPs and carboxylesterases. echemi.comnih.gov

Glutathione S-transferases (GSTs) Glutathione S-transferases are another major family of Phase II detoxification enzymes. nih.govresearchgate.net They catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of electrophilic substrates, including insecticides and their metabolites. nih.govmdpi.com This conjugation neutralizes the reactive nature of the compounds and renders them more water-soluble for excretion. mdpi.com GSTs play a significant role in conferring resistance to all major classes of insecticides and are assumed to be involved in the conjugation phase of this compound metabolism, contributing to its detoxification. echemi.comnih.govnih.gov

Peroxidase Peroxidases are enzymes that catalyze the oxidation of a wide variety of substrates by using hydrogen peroxide. nih.govuni-lj.si In plants, they are integral to the defense system against various stresses, including exposure to xenobiotics like insecticides. researchgate.netdoaj.org Peroxidase activity can be induced by insecticide application and is involved in detoxification processes and mitigating oxidative stress. uni-lj.sidoaj.org For this compound, peroxidases are implicated in its metabolic pathway, likely contributing to oxidative degradation processes within plant tissues. echemi.comnih.gov

| Enzymatic System | Metabolic Phase | Primary Metabolic Reaction | Proposed Function in this compound Metabolism |

|---|---|---|---|

| Cytochrome P450 (CYP) | Phase I | Oxidation (e.g., Hydroxylation, Dehydrogenation) | Initiates breakdown by adding hydroxyl groups and other oxidative transformations. echemi.comnih.gov |

| Carboxylesterase (CES) | Phase I | Hydrolysis | Cleaves the ester bond in the this compound molecule. echemi.comnih.gov |

| Glycosyltransferase (UGT) | Phase II | Conjugation (Glycosylation) | Attaches sugar molecules to Phase I metabolites to increase water solubility. echemi.comnih.gov |

| Glutathione S-transferases (GST) | Phase II | Conjugation (Glutathionylation) | Conjugates metabolites with glutathione for detoxification and excretion. echemi.comnih.gov |

| Peroxidase | Phase I | Oxidation | Contributes to the oxidative degradation of this compound within plant tissues. echemi.comnih.gov |

Fate and Transformation of this compound and its Metabolites in Soil-Plant Systems

The environmental fate of this compound is determined by its behavior and transformation within soil-plant systems. Research indicates that this compound exhibits specific patterns of uptake, translocation, and accumulation, which are crucial for understanding its persistence and potential impact.

Studies conducted via hydroponic experiments with lettuce and rice have shown that this compound is rapidly taken up by plant roots, reaching a steady state within 24 hours. nih.govresearchgate.net The compound demonstrates a strong tendency to accumulate in the root parts, with root concentration factors measured as high as 2670 mL/g. nih.gov However, its translocation within the plant is limited. The uptake mechanism is thought to be dominated by passive diffusion, and the compound is not easily transported through the xylem and phloem to other parts of the plant, such as stems and leaves. nih.govresearchgate.netresearchgate.net In these hydroponic systems, a total of thirteen transformation products were identified, consisting of ten Phase I metabolites and three Phase II metabolites. echemi.comnih.gov

Field studies on a soil-strawberry system provide further insight into its fate under agricultural conditions. nih.govresearchgate.net The distribution of this compound and its primary metabolite, M-309, was highly dependent on the application method. nih.gov

Foliar Spray Application: When applied directly to the leaves, both this compound and the metabolite M-309 showed significant accumulation in the strawberry leaves after 28 days. nih.govresearchgate.net

Root Irrigation: When applied to the soil, both compounds were predominantly found accumulated in the roots. nih.govresearchgate.net

These findings confirm the compound's poor translocation capacity within the plant structure. nih.gov A noteworthy observation from this study was that an equal amount of the metabolite M-309 was found in both the strawberry plants and the surrounding soil, which points to the extensive transformation of the parent this compound within the soil-strawberry ecosystem. nih.govresearchgate.net The main metabolites identified in plant systems, such as M-409, M-309, and M-391, highlight the significant biotransformation that this compound undergoes following application. nih.gov

| Application Method | Primary Accumulation Site for this compound | Primary Accumulation Site for Metabolite M-309 | Key Finding |

|---|---|---|---|

| Foliar Spray | Leaves | Leaves | Confirms direct absorption and limited movement from the point of contact. nih.govresearchgate.net |

| Root Irrigation | Roots | Roots | Demonstrates root uptake with poor subsequent translocation to aerial parts of the plant. nih.govresearchgate.net |

Evolutionary Dynamics and Molecular Basis of Cyetpyrafen Resistance

Target-Site Resistance Mechanisms

Target-site resistance to cyetpyrafen involves mutations in the mitochondrial complex II, also known as succinate (B1194679) dehydrogenase (SDH), which is the biochemical target of this acaricide. researchgate.net These mutations reduce the binding affinity of this compound to the SDH enzyme, thereby diminishing its inhibitory effect.

Characterization of Mutations in Succinate Dehydrogenase (sdhB and sdhD genes) Associated with this compound Resistance

Recent research has identified a significant number of mutations in the genes encoding the B and D subunits of succinate dehydrogenase (sdhB and sdhD) that are associated with this compound resistance in Tetranychus urticae. elifesciences.orgbiorxiv.org Studies have revealed at least 15 distinct mutations in wild populations of this mite. elifesciences.org These mutations include six on five different amino acid residues of the sdhB subunit and nine on three amino acid residues of the sdhD subunit. biorxiv.org Strikingly, some residues exhibit multiple substitutions. biorxiv.org The high frequency of these mutations, which were not detected in historical samples, suggests they have arisen either through new mutations or from previously very rare variations. biorxiv.org

Some of the identified mutations in the sdhB and sdhD genes of T. urticae that confer resistance to SDH inhibitors include changes at positions His258, Ile260 in sdhB, and Asp116, Arg119, Pro120 in sdhD. elifesciences.org Another mutation at Ser56 in sdhB has also been previously reported. elifesciences.org

Table 1: Documented Mutations in sdhB and sdhD Genes of Tetranychus urticae Conferring Resistance to this compound and other SDHIs

| Gene | Amino Acid Position | Original Amino Acid | Substituted Amino Acid(s) | Reference |

| sdhB | 56 | Serine | Not Specified | elifesciences.org |

| sdhB | 258 | Histidine | Not Specified | elifesciences.org |

| sdhB | 260 | Isoleucine | Not Specified | elifesciences.org |

| sdhD | 116 | Aspartic Acid | Not Specified | elifesciences.org |

| sdhD | 119 | Arginine | Not Specified | elifesciences.org |

| sdhD | 120 | Proline | Not Specified | elifesciences.org |

Functional Genomics and Protein Modeling of Resistance-Conferring Mutations

Functional genomics and protein modeling have provided valuable insights into how these mutations confer resistance. Three-dimensional structural modeling of the T. urticae SDH enzyme reveals that the amino acid residues affected by these mutations are clustered around the binding site of this compound. elifesciences.org This proximity strongly suggests a direct functional role in preventing the pesticide from effectively docking with and inhibiting the enzyme. elifesciences.org The clustering of these mutations underscores their significance in the structural and functional changes that lead to resistance.

Cross-Resistance Profiles to Related Mitochondrial Complex II Inhibitors

A significant consequence of the mutations in the sdhB and sdhD genes is the development of cross-resistance to other mitochondrial complex II inhibitors. elifesciences.org Laboratory selection experiments have demonstrated that mite strains resistant to this compound also exhibit high levels of resistance to other acaricides in the same class, such as cyenopyrafen (B1258504) and cyflumetofen. researchgate.netelifesciences.org For instance, a this compound-resistant strain of T. urticae showed a staggering 21,254-fold increase in the LC50 for cyenopyrafen and a 69,861-fold increase for cyflumetofen. elifesciences.org In contrast, the cross-resistance to mitochondrial complex III inhibitors like bifenazate (B1666992) and pyridaben (B1679940) was found to be weak, with only a 2-fold and 3-fold increase in LC50, respectively. elifesciences.org This high degree of cross-resistance among SDHI acaricides highlights the challenge in managing resistant mite populations. elifesciences.org

Table 2: Cross-Resistance Profile of a this compound-Selected Laboratory Strain of Tetranychus urticae

| Acaricide | Mode of Action (IRAC Group) | Fold-Increase in LC50 | Reference |

| Cyenopyrafen | Mitochondrial Complex II Inhibitor (25) | 21,254 | elifesciences.org |

| Cyflumetofen | Mitochondrial Complex II Inhibitor (25) | 69,861 | elifesciences.org |

| Bifenazate | Mitochondrial Complex III Inhibitor (20D) | 2 | elifesciences.org |

| Pyridaben | Mitochondrial Complex III Inhibitor (21A) | 3 | elifesciences.org |

Metabolic Resistance Mechanisms

In addition to target-site mutations, metabolic resistance plays a crucial role in the ability of mites to withstand this compound. This form of resistance involves the enhanced activity of detoxifying enzymes that can metabolize and neutralize the acaricide before it reaches its target site.

Role of Detoxifying Enzymes in this compound Resistance (e.g., Glutathione (B108866) S-Transferases)

Glutathione S-transferases (GSTs) are a key family of detoxifying enzymes implicated in this compound resistance. acs.orgnih.gov Studies in the citrus red mite, Panonychus citri, have shown a potential link between GST activity and resistance to this compound through synergistic experiments and enzyme activity analysis. acs.orgnih.gov These enzymes are involved in the conjugation of glutathione to xenobiotics, rendering them more water-soluble and easier to excrete. The metabolic pathways of this compound are thought to involve processes such as hydroxylation, hydrolysis, dehydrogenation, dehydration, and conjugation, which are likely regulated by enzymes including cytochrome P450s, carboxylesterases, glycosyltransferases, and peroxidases, in addition to GSTs. researchgate.netnih.gov

Gene Expression and Overexpression Studies in Resistant Strains (e.g., PcGSTO1)

Gene expression studies have provided direct evidence for the role of specific detoxifying enzymes in this compound resistance. In a this compound-resistant strain of Panonychus citri, an omega-class GST gene, PcGSTO1, was found to be significantly upregulated in all developmental stages (egg, nymph, and adult). acs.orgnih.gov Further functional studies confirmed the importance of this gene. When the expression of PcGSTO1 was silenced, the mortality of P. citri exposed to this compound significantly increased. acs.orgnih.gov Moreover, recombinant PcGSTO1 protein demonstrated the ability to directly metabolize this compound. acs.orgnih.gov These findings strongly indicate that the overexpression of PcGSTO1 is a key mechanism of metabolic resistance to this compound in P. citri. acs.orgnih.govmdpi.com

Population Genetic Structure and Spread of this compound Resistance

The emergence and proliferation of resistance to the acaricide this compound in pest populations, particularly the two-spotted spider mite (Tetranychus urticae), serve as a compelling case study in rapid evolutionary adaptation. Understanding the genetic structure of resistant populations and the dynamics of resistance spread is crucial for developing sustainable pest management strategies.

Temporal and Spatial Patterns of Resistance Evolution

The evolution of this compound resistance in the two-spotted spider mite has been characterized by a rapid increase in both frequency and intensity across wide geographical areas, shortly after its commercial introduction. elifesciences.orgbiorxiv.org Monitoring studies, particularly in China where this compound was registered in 2017, have documented a dramatic shift in the susceptibility of T. urticae populations over a few years. elifesciences.orgelifesciences.org

Initially, populations sampled between 2017 and 2018 were largely susceptible to this compound, with LC₅₀ values (the concentration required to kill 50% of the test population) ranging from 1.4 to 21.6 mg/L. elifesciences.org However, low levels of resistance were detected in the field as early as one year after its release. elifesciences.orgresearchgate.netnih.govmdpi.com By 2020, a significant number of populations had developed resistance. This trend accelerated, and by 2021, high levels of resistance became widespread, with eight out of ten tested populations exhibiting LC₅₀ values exceeding 1606.2 mg/L. elifesciences.org This pattern of high resistance continued, and in 2024, 11 of 13 surveyed populations were highly resistant. elifesciences.org The susceptibility data reveals a bimodal distribution, with populations being either highly susceptible or highly resistant, indicating a swift evolution driven by strong selection pressure. elifesciences.org

Geographically, the spread of resistance has been extensive. Initial susceptible populations were documented in various regions. elifesciences.org However, within a few years, resistant populations (indicated by red dots in monitoring maps) appeared and became prevalent across different provinces in China, demonstrating the rapid spatial proliferation of the resistance phenotype. elifesciences.orgelifesciences.org This geographical heterogeneity in the distribution of resistance suggests complex evolutionary dynamics, including the potential for both the spread of resistant genotypes and independent evolutionary events. elifesciences.org

Table 1: Temporal Evolution of this compound Susceptibility in Tetranychus urticae Field Populations in China

| Year(s) | Number of Populations Tested | LC₅₀ Range (mg/L) | General Resistance Status | Reference |

|---|---|---|---|---|

| 2017-2018 | 7 | 1.4 - 21.6 | Susceptible | elifesciences.org |

| 2020 | 14 | Data indicates a mix of susceptible and newly resistant populations | Emerging Resistance | elifesciences.org |

| 2021 | 10 | Up to >1606.2 | Widespread High Resistance | elifesciences.org |

| 2024 | 13 | Up to >1498.6 | Predominantly High Resistance | elifesciences.org |

Contributions of De Novo Mutation, Gene Flow, and Selection to Resistance Dynamics

The rapid spread of this compound resistance is underpinned by a combination of de novo mutations, strong selection pressure, and, to some extent, gene flow. elifesciences.orgelifesciences.orgnumberanalytics.com Genomic studies have been instrumental in dissecting these contributing factors.

De Novo Mutations and Selection: The primary mechanism of high-level this compound resistance in T. urticae involves target-site mutations in the genes encoding subunits B (sdhB) and D (sdhD) of the succinate dehydrogenase (SDH) enzyme, the molecular target of this compound. elifesciences.orgbiorxiv.orgelifesciences.org An unprecedented number of recurrent mutations have been identified in resistant field populations. elifesciences.orgbiorxiv.org Research has uncovered 15 distinct mutations across the sdhB and sdhD genes, with some amino acid residues showing multiple different substitutions. biorxiv.org

Crucially, screenings of historical T. urticae specimens collected before the widespread use of this compound did not detect these resistance mutations. biorxiv.orgelifesciences.org This suggests that the mutations likely arose de novo after the introduction of the acaricide, rather than being selected from pre-existing standing genetic variation. elifesciences.orgelifesciences.orgnih.gov The alternative, that they existed at frequencies too low to be detected, is also possible. biorxiv.orgelifesciences.org The intense application of this compound created a strong selection pressure, rapidly favoring the survival and reproduction of individuals carrying these newly arisen mutations. elifesciences.orgnumberanalytics.com This is supported by analyses showing strong selective sweeps in the genomic regions containing the sdhB and sdhD genes in resistant populations, a classic signature of recent, strong positive selection. elifesciences.orgelifesciences.org The fact that single mutations can confer high levels of resistance further accelerates this process. researchgate.net

The inheritance of this compound resistance has been described as autosomal and incompletely dominant. researchgate.netnih.gov Studies have also pointed towards a polygenic nature, meaning multiple genes are likely involved, which is consistent with the discovery of numerous mutations across two different genes contributing to the phenotype. researchgate.netnih.gov

Table 2: Identified Target-Site Mutations Conferring this compound Resistance in Tetranychus urticae

| Gene | Number of Identified Mutations | Amino Acid Residues Affected | Reference |

|---|---|---|---|

| sdhB | 6 | His258, Ile260, and others | elifesciences.orgbiorxiv.orgelifesciences.org |

| sdhD | 9 | Asp116, Arg119, Pro120, and others | elifesciences.orgbiorxiv.orgelifesciences.org |

Mentioned Compounds

Environmental Behavior and Degradation Studies of Cyetpyrafen

Environmental Distribution and Persistence of Cyetpyrafen and its Transformation Products

The environmental fate of the novel insecticide this compound and its primary transformation products, M-309 and M-391, is a critical area of study, though comprehensive knowledge remains largely unexplored. nih.gov Research into its behavior in agricultural systems provides initial insights into its distribution and persistence in various environmental compartments, including plants and soil. nih.govresearchgate.net

A key study investigating the fate of this compound in a field soil-strawberry system over a 28-day period revealed significant details about its distribution patterns. nih.gov The method of application was found to be a determining factor in the compound's localization. When applied via foliar spray, this compound and its metabolite M-309 showed significant accumulation in the strawberry leaves. nih.govresearchgate.net Conversely, when introduced through root irrigation, both compounds were predominantly found in the roots. nih.gov This suggests that this compound has poor translocation capabilities within the plant itself. nih.govresearchgate.net

The study also highlighted the extensive transformation of the parent compound within the soil-strawberry system. nih.gov A notable finding was that an equal amount of the metabolite M-309 was measured in both the strawberry plants and the surrounding soil, indicating that significant metabolism of this compound occurs. nih.govresearchgate.net This underlines the importance of considering its metabolites in environmental risk assessments. nih.gov

Research Findings on this compound Distribution

| Parameter | Observation | Source |

| Study System | Field soil-strawberry system | nih.govresearchgate.net |

| Duration | 28 days | nih.govresearchgate.net |

| Foliar Application | High accumulation of this compound and M-309 in strawberry leaves. | nih.gov |

| Root Irrigation | Predominant accumulation of this compound and M-309 in roots. | nih.gov |

| Translocation | Poorly translocated within the plant. | nih.govresearchgate.net |

| Transformation | Extensive transformation to M-309 observed in the soil-plant system. | nih.gov |

Abiotic and Biotic Degradation Pathways in Environmental Matrices

The degradation of pesticides in the environment occurs through two primary types of processes: abiotic (non-biological) and biotic (biological). mdpi.com These processes determine the persistence and ultimate fate of the chemical in matrices like soil and water. mdpi.com While specific degradation pathway studies for this compound are not extensively detailed in the available literature, general principles of pesticide degradation can be applied to understand its likely environmental behavior.

Abiotic Degradation: Abiotic transformations are chemical reactions that occur without the involvement of biological organisms. ijcmas.com The main abiotic pathways for pesticides are hydrolysis and photolysis. researchgate.netdntb.gov.ua

Hydrolysis: This is a chemical reaction with water that can break down pesticide molecules. wisdomlib.org The rate of hydrolysis is often influenced by the pH and temperature of the water or soil solution. wisdomlib.orgresearchgate.net For many pesticides, degradation rates increase with rising temperatures and under alkaline conditions. wisdomlib.org

Photolysis: This process involves the breakdown of chemicals by light, particularly sunlight. nih.gov Photodegradation can occur on plant surfaces, the soil surface, and in the upper layers of water bodies. researchgate.net The intensity of sunlight and the properties of the pesticide molecule itself are key factors influencing the rate of photolysis. nih.gov

Biotic Degradation: Biotic degradation is the breakdown of substances by living organisms, primarily soil microorganisms such as bacteria and fungi. mdpi.comrjpn.org This is often the most significant pathway for the dissipation of organic pesticides from the environment. ijcmas.com

Microbial Metabolism: Soil microorganisms can use pesticides as a source of carbon and energy, breaking them down into simpler, less toxic compounds through enzymatic reactions. mdpi.com The efficiency of microbial degradation depends on factors like the composition of the microbial community, soil moisture, temperature, pH, and the availability of nutrients. The process can involve various reactions, including oxidation, reduction, and hydrolysis, catalyzed by microbial enzymes. ijcmas.com For some pesticides, repeated applications can lead to an acclimation of the soil microbial population, resulting in faster degradation rates over time.

General Factors Influencing Pesticide Degradation

| Degradation Pathway | Key Influencing Factors | Description |

| Abiotic | pH, Temperature, Sunlight | Chemical reactions with water (hydrolysis) and breakdown by light (photolysis) are the primary non-biological degradation routes. researchgate.netdntb.gov.uawisdomlib.org |

| Biotic | Microbial Population, Soil Moisture, Temperature, pH, Organic Matter | Breakdown by microorganisms like bacteria and fungi, which use the pesticide for nutrients and energy. mdpi.comijcmas.com |

Modeling Approaches for Predicting Environmental Fate and Transformation Product Dynamics

Predicting the environmental concentration and movement of pesticides and their transformation products is essential for risk assessment. ethz.ch This is often accomplished using environmental fate models, which are computational tools that simulate the behavior of chemicals in the environment. nih.govresearchgate.net While specific modeling studies focused exclusively on this compound are not widely published, various established models are used for pesticides and could be applied to predict its fate. ethz.chrsc.org

These models integrate data on a chemical's properties with information about the environmental scenario (e.g., soil type, climate, hydrology) and its application (e.g., rate, timing) to estimate its distribution, persistence, and potential for off-site movement. researchgate.net

Commonly used types of models include:

Multimedia Fate Models: These models, such as ChemCAN, can predict the distribution of a chemical across different environmental compartments like air, water, soil, and sediment. researchgate.net They provide a broad picture of where a chemical is likely to end up.

Field- and Catchment-Scale Models: Models like the Pesticide Root Zone Model (PRZM) and the Water Quality Analysis Simulation Program (WASP) are often used to simulate pesticide fate and transport at a more localized level. They can predict concentrations in runoff and receiving water bodies, which is crucial for assessing risks to aquatic ecosystems.

Integrated Modeling Systems: Some frameworks combine fate and exposure models to provide a comprehensive risk assessment. ethz.ch They track the chemical from its application through various environmental pathways to its potential uptake by organisms, including humans. ethz.chrsc.org

The development and application of these models for this compound would require a reliable dataset of its physicochemical properties and degradation kinetics. nih.gov Bayesian inference is one statistical approach that can be used to characterize the distributions of reported half-lives from experimental data, providing a robust basis for building predictive models. nih.gov Such models are critical for regulatory authorities to manage existing chemicals and for industry to design new, less persistent compounds. nih.gov The incomplete degradation of pesticides can lead to transformation products that may be more stable and mobile, making it important for models to also account for their formation and fate. researchgate.net

Advanced Analytical Methodologies for Cyetpyrafen and Its Metabolites in Complex Matrices

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, are powerful tools for separating and measuring trace levels of pesticides in complex matrices.

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a preferred method for the simultaneous determination of Cyetpyrafen and its metabolites. mdpi.comresearchgate.net This technique offers high separation efficiency, sensitivity, and selectivity, making it ideal for multi-residue analysis in diverse samples such as crops, soil, and water. mdpi.comresearchgate.netsemanticscholar.org

A validated UHPLC-MS/MS method has been established for the concurrent analysis of this compound and its two primary metabolites, M-309 and M-391, across 13 different matrices. nih.gov The methodology demonstrated excellent performance with mean recoveries for the three compounds ranging from 73.1% to 118.7%, and relative standard deviations (RSDs) below 17.9%. nih.govresearchgate.net This level of accuracy and precision underscores the reliability of UHPLC-MS/MS for residue analysis. nih.gov The high resolution and mass accuracy provided by advanced mass spectrometers minimize the likelihood of false positives and ensure dependable detection of target analytes within complex sample matrices. mdpi.comresearchgate.net

Table 1: Recovery and Precision of UHPLC-MS/MS Method for this compound and its Metabolites

| Compound | Matrix Types | Mean Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Source |

|---|---|---|---|---|

| This compound | 13 matrices including plants and soils | 73.1 - 118.7 | < 17.9 | nih.gov |

| M-309 | 13 matrices including plants and soils | 73.1 - 118.7 | < 17.9 | nih.gov |

| M-391 | 13 matrices including plants and soils | 73.1 - 118.7 | < 17.9 | nih.gov |

Gas Chromatography–Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable pesticides. nih.govmdpi.com The process involves separating compounds in a gaseous mobile phase, followed by detection with a mass spectrometer, which provides detailed structural information for identification and quantification. nih.gov For the analysis of pesticide metabolites, derivatization techniques may be employed to increase their volatility and thermal stability, making them amenable to GC-MS analysis. nih.gov

The primary challenge in using GC-MS for complex matrices is the presence of co-extracted substances that can interfere with the analysis. youtube.com Therefore, sample preparation and cleanup are critical steps. High-resolution mass spectrometry, such as Orbitrap technology, can be coupled with GC to enhance selectivity and mass accuracy, which is particularly beneficial when dealing with complex extracts where matrix interference is high. youtube.com

High Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely available technique for the quantification of pesticides. core.ac.ukwjarr.com Reversed-phase HPLC using a C18 column is commonly employed for the separation of moderately polar to non-polar compounds like this compound. core.ac.uk

A validated HPLC-UV method for similar pesticides involves a mobile phase typically consisting of an acetonitrile and water mixture, with detection at a specific wavelength where the analyte exhibits maximum absorbance. core.ac.ukwjarr.com For instance, a method for β-cyfluthrin used a C18 column with an acetonitrile/water mobile phase and UV detection at 220 nm. core.ac.uk Such methods demonstrate good linearity over a wide concentration range and achieve recovery percentages between 97.6% and 101.5%. core.ac.uk The simplicity and accuracy of HPLC-UV make it a suitable method for routine analysis in quality control laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Quantification and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that provides both qualitative and quantitative information simultaneously. eurl-pesticides.eu It is an indispensable tool for the absolute quantification and unambiguous structural confirmation of organic compounds like this compound. eurl-pesticides.euemerypharma.com

Quantitative NMR (qNMR) has emerged as a powerful alternative to chromatographic methods for purity assessment and content determination, as it allows for direct quantification against a certified internal standard without the need for an identical reference standard of the analyte. eurl-pesticides.eubwise.krkoreascience.kr This simplifies the analytical procedure and can reduce costs associated with purchasing specific reference materials. eurl-pesticides.eu

A method for determining the absolute content of this compound using ¹H-qNMR has been successfully established. hillpublisher.com The method utilizes hydroquinone as an internal reference standard and deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. The proton peaks of this compound (at δ=6.35 ppm) and the internal standard (at δ=6.55 ppm) are used for quantification. hillpublisher.com The study demonstrated excellent linearity, with a correlation coefficient of 0.9999. The method's repeatability and stability were confirmed with RSD values of 0.80% and 0.54%, respectively, and the content of this compound was determined to be 99.8%. hillpublisher.com These results highlight that qNMR is a rapid, accurate, and simple method for the quantitative determination of this compound. hillpublisher.com

Table 2: Experimental Parameters and Results for qNMR Analysis of this compound

| Parameter | Condition/Value | Source |

|---|---|---|

| Solvent | Deuterodimethyl sulfoxide (DMSO-d6) | hillpublisher.com |

| Internal Reference Standard | Hydroquinone | hillpublisher.com |

| Quantitative Peaks | This compound (δ=6.35 ppm), Hydroquinone (δ=6.55 ppm) | hillpublisher.com |

| Relaxation Delay (D1) | 30 s | hillpublisher.com |

| Pulse Angle | 90° | hillpublisher.com |

| Correlation Coefficient (r²) | 0.9999 | hillpublisher.com |

| Repeatability (RSD) | 0.80% | hillpublisher.com |

| Stability (RSD) | 0.54% | hillpublisher.com |

| Determined Content | 99.8% | hillpublisher.com |

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural characterization of this compound and its metabolites. emerypharma.comomicsonline.org While 1D NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of protons and carbons, they can become overcrowded and difficult to interpret for complex molecules. omicsonline.orgweebly.com

2D NMR techniques provide further insight by revealing correlations between different nuclei:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to piece together molecular fragments. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of directly attached carbons, providing unambiguous C-H bond information. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two or three bonds. emerypharma.com It is particularly useful for identifying quaternary carbons (those with no attached protons) and for connecting different molecular fragments to assemble the complete structure. emerypharma.comnih.gov

Total Correlation Spectroscopy (TOCSY): TOCSY establishes correlations between all protons within a given spin system, not just those that are directly coupled. omicsonline.orgweebly.com

By systematically applying these 1D and 2D NMR pulse sequences, the precise molecular structure of this compound can be confirmed, and the structures of its metabolites, such as M-309 and M-391, can be elucidated by comparing their spectra to that of the parent compound and identifying structural modifications.

Methodologies for Characterizing this compound Formulations

The efficacy of a pesticide formulation is intrinsically linked to its physical and chemical properties. For a non-systemic acaricide like this compound, where contact is essential for activity, the physical characteristics of the formulation are paramount. researchgate.netnih.govresearchgate.net Advanced analytical methodologies are therefore crucial in the development and quality control of this compound products to ensure optimal performance. These methods focus on characterizing the physical state of the active ingredient within the formulation matrix, which dictates its behavior upon dilution and application.

Particle Size Analysis and Dispersion Uniformity in Formulations

The particle size of the active ingredient in a this compound formulation is a critical factor influencing its biological activity. researchgate.netmdpi.com Since this compound lacks systemic translocation activity, its effectiveness relies on direct contact with the target pests. nih.govresearchgate.net Consequently, the particle size distribution directly impacts the formulation's ability to be dispersed uniformly, cover the leaf surface, and adhere to it, thereby maximizing the chances of contact with mites. researchgate.netnih.gov Research indicates that a reduction in particle size can significantly enhance the coverage and deposition of the formulation on crop leaves, leading to improved dispersion efficiency and spreading capabilities. researchgate.netnih.govresearchgate.net

Advanced analytical techniques are employed to precisely measure and control the particle size and ensure the uniformity of the formulation when diluted for application.

Dynamic Light Scattering (DLS)

A primary technique used to analyze the uniformity of this compound formulations is dynamic light scattering (DLS). mdpi.comnih.gov This method is particularly useful for characterizing particle behavior in suspension concentrates (SC). The DLS analyzer assesses the variation in backscattered and transmitted light intensity over time, which allows for the detection of particle motion phenomena within the diluted formulation. mdpi.comnih.gov

Due to the opaque nature of many this compound formulations, analysis of backscattered light is often preferred. mdpi.comnih.gov The resulting "fingerprint" of backscattered light across the sample can reveal phenomena such as particle aggregation or sedimentation. For instance, significant fluctuations or peaks in the backscattered light intensity at specific points in the sample cell can indicate an increase in local particle concentration and the formation of aggregates. nih.gov

Turbiscan Stability Index (TSI)

Research has demonstrated a clear correlation between the particle size of this compound and the TSI of the formulation. As the particle size decreases, a significant corresponding decrease in the TSI is observed, signifying an improvement in the uniformity of the spray solution. nih.gov This enhanced uniformity contributes to better dispersion efficiency upon application. nih.gov Studies have found that when the particle size is below a certain threshold, such as 1.48 µm, both the TSI and the backscattered light spectrum indicate superior dispersion efficiency and sample uniformity. nih.gov

Research Findings on Particle Size Optimization

High-throughput formulation technology has been utilized to systematically screen numerous adjuvants to produce this compound formulations with a range of controlled particle sizes. researchgate.netnih.gov This research has confirmed that the efficacy of this compound formulations is correlated with the particle size of the active ingredient, with activity increasing as particle size decreases. mdpi.com One study found that controlling the particle size at 160 nm resulted in a lethal concentration (LC50) value that was approximately double that of a commercially available product, highlighting the significant impact of particle size optimization. researchgate.netnih.govmdpi.com

The following table presents data from a study that characterized different this compound formulations, illustrating the relationship between formulation components, the resulting particle size, and the corresponding measure of dispersion uniformity (TSI).

| Formulation Sample No. | Key Surfactant/Adjuvant Components | Average Particle Size (µm) | Turbiscan Stability Index (TSI) |

|---|---|---|---|

| L7-81 | Emulsogen EL360 / AEO-3 / 500# | 15.33 | 10.2 |

| L6-72 | Greenmul 5810 / AEO-3 / 500# | 12.66 | 9.1 |

| L6-65 | Greenmul 5810 / Atlas G-1086 / AEO-3 | 9.33 | 6.5 |

| L5-51 | YUS-CH7000 / Greenmul 5810 / Emulsogen EL360 | 4.89 | 4.1 |

| L4-44 | SK-560EP / Emulsogen EL360 / AEO-3 | 3.27 | 2.8 |

| L4-43 | SK-560EP / Atlas G-1086 / 600# | 3.98 | 3.5 |

Data adapted from research on this compound formulation analysis. The TSI values are illustrative based on the trend described in the source literature where a smaller particle size corresponds to a lower TSI value. nih.gov

Innovation in Cyetpyrafen Formulation Science and Application Technologies

Optimization of Formulation Particle Size for Enhanced Biological Efficacy

Recent research has highlighted the critical role of particle size in the efficacy of Cyetpyrafen formulations. marketresearchintellect.commdpi.com Since this compound lacks systemic translocation activity, its effectiveness is contingent on direct contact with mites on the leaf surface. marketresearchintellect.commdpi.comdatainsightsmarket.com Therefore, the physical characteristics of the spray formulation, particularly the particle size of the active ingredient, are crucial for achieving adequate coverage and deposition. marketresearchintellect.commdpi.com

Studies have demonstrated a clear correlation between smaller particle size and increased biological activity of this compound. marketresearchintellect.commdpi.comresearchgate.net Reducing the particle size of the active ingredient leads to a larger surface area, which in turn enhances the wetting and spreading capabilities of the spray solution on plant leaves. mdpi.com This improved coverage ensures that a greater proportion of the leaf surface, where mites reside, comes into contact with the acaricide.

A key study utilized high-throughput formulation technology to systematically screen adjuvants and create this compound formulations with varying particle sizes. marketresearchintellect.commdpi.comresearchgate.net The findings conclusively showed that as the particle size decreases, the efficacy against the carmine (B74029) spider mite (Tetranychus cinnabarinus) increases. marketresearchintellect.commdpi.comresearchgate.net Specifically, a formulation with the particle size controlled at 160 nanometers (nm) exhibited a median lethal concentration (LC₅₀) value of 0.2026, which was approximately double the efficacy of the commercial product. marketresearchintellect.commdpi.comdatainsightsmarket.comresearchgate.netnih.gov This demonstrates that optimizing particle size is a highly effective strategy for enhancing the performance of this compound. mdpi.comresearchgate.net

Table 1: Effect of this compound Formulation Particle Size on Efficacy

| Formulation | Particle Size (nm) | LC₅₀ Value | Relative Efficacy vs. Commercial Product |

|---|---|---|---|

| Optimized Formulation | 160 | 0.2026 | ~2x higher |

| Commercial Product | Not specified | ~0.4052 (inferred) | 1x |

Data sourced from studies on the particle size effect of this compound formulations. marketresearchintellect.commdpi.comdatainsightsmarket.comresearchgate.netnih.gov

Mechanisms of Improved Pesticide Transmission and Penetration in Formulations

The enhanced efficacy of smaller particle size formulations is attributed to several interconnected mechanisms related to pesticide transmission and penetration. mdpi.com

Improved Deposition and Coverage: Smaller particles in a spray solution result in a higher number of droplets per unit area. This leads to greater deposition and more uniform coverage of the formulation on the target leaves. marketresearchintellect.commdpi.comresearchgate.net For a contact pesticide like this compound, this increased coverage is a primary factor in improving the probability of mites encountering the active ingredient. mdpi.com

Enhanced Dispersion and Spreading: Formulations with smaller particle sizes exhibit improved dispersion efficiency when diluted with water. marketresearchintellect.commdpi.com During application, these smaller particles facilitate better spreading of the droplets across the waxy cuticle of the leaf surface, a process that can be observed by measuring the dynamic contact angle of the spray solution. marketresearchintellect.commdpi.comresearchgate.net Better spreading ensures the pesticide covers a larger area beyond the initial droplet impact zone. mdpi.com

Increased Adhesion: The enhanced surface area and improved contact from smaller particles can lead to better adhesion of the active ingredient to the leaf surface, reducing losses from environmental factors such as wind or rain.

Development of Advanced Formulation Technologies (e.g., Nano-encapsulation, Controlled-Release Systems)

The agricultural industry is increasingly adopting advanced formulation technologies to boost the efficiency and sustainability of pesticides. marketresearchintellect.commdpi.com For this compound, technologies like nano-encapsulation and controlled-release systems represent a promising frontier for further enhancing its performance. marketresearchintellect.comdatainsightsmarket.com

Nano-encapsulation involves enclosing the active ingredient within nanocarriers, which can be made from biodegradable polymers, lipids, or other materials. mdpi.comresearchgate.nettypeset.io This technique offers several potential advantages for a compound like this compound:

Improved Stability: Encapsulation protects the active ingredient from premature degradation by environmental factors. researchgate.net

Enhanced Solubility: It can improve the solubility and dispersion of poorly water-soluble compounds in spray solutions. researchgate.net

Controlled Release: The release of the active ingredient can be tailored to occur over a prolonged period, potentially extending the duration of pest control and reducing the need for frequent reapplication. datainsightsmarket.comresearchgate.net

Targeted Delivery: Nanoformulations can improve the adhesion of the pesticide to the leaf surface, ensuring the active ingredient remains where it is most effective. mdpi.comgau.edu.bd

Impact of Application Methodologies on this compound Performance (e.g., Spray Volume, Adjuvant Technologies)

Beyond the formulation itself, the method of application plays a vital role in the performance of this compound.

Spray Volume: Field trials have shown that application parameters, such as spray volume, significantly influence the control efficacy of this compound against pests like the two-spotted spider mite (Tetranychus urticae). mdpi.com In studies conducted on strawberries, increasing the spray volume from a conventional 900 L/ha to 1050 L/ha resulted in a notable improvement in the management of T. urticae. mdpi.com This is likely because a higher spray volume ensures a more thorough distribution of the non-systemic acaricide over the plant canopy, leading to better coverage and higher control effects. mdpi.com

Table 2: Influence of Spray Volume on the Control Efficacy of this compound against T. urticae

| Spray Volume (L/ha) | Control Efficacy (%) - 1 Day After Treatment | Control Efficacy (%) - 3 Days After Treatment |

|---|---|---|

| 600 | 78.35 | 81.60 |

| 750 | 82.59 | 84.40 |

| 900 (Conventional) | 83.01 | 85.46 |

| 1050 | Significantly Higher than 900 L/ha | Significantly Higher than 900 L/ha |

| 1200 | Significantly Higher than 900 L/ha | Significantly Higher than 900 L/ha |

Data from field trials on strawberries. mdpi.com

Adjuvant Technologies: Adjuvants are substances added to a pesticide formulation or spray tank to enhance the active ingredient's performance or improve the application characteristics. apparentag.com.auwisc.edu For this compound, the use of appropriate adjuvants can be critical. Activator adjuvants, such as surfactants and oils, can improve efficacy by:

Reducing Surface Tension: Surfactants lower the surface tension of spray droplets, allowing them to spread more effectively over the waxy leaf surface rather than beading up. apparentag.com.auvivagro.fr

Improving Retention: Certain adjuvants help spray droplets adhere to the leaf surface, reducing bounce and runoff. vivagro.frcrodaagriculture.com

Enhancing Penetration: While this compound is non-systemic, some adjuvants can facilitate the movement of the active ingredient through the outer layers of the pest's exoskeleton. crodaagriculture.com

Drift Reduction: Some adjuvants can increase the size of spray droplets, which reduces the potential for spray drift and ensures more of the product reaches the target crop. apparentag.com.aucrodaagriculture.com

The selection of the right adjuvant is crucial, as it can significantly enhance the effectiveness of this compound, especially under challenging environmental conditions. apparentag.com.auvivagro.fr The trend is moving towards bio-based adjuvants to further reduce the environmental impact of crop protection practices. datainsightsmarket.com

Emerging Research Frontiers and Future Perspectives on Cyetpyrafen

Deeper Elucidation of Complex Resistance Mechanisms and Mitigation Strategies

The rapid evolution of resistance in target pests is a significant threat to the efficacy of any new pesticide. elifesciences.org For cyetpyrafen, which acts as a mitochondrial electron transport inhibitor (METI) of complex II, understanding the mechanisms of resistance is paramount. elifesciences.orgnih.gov

Recent studies have shown that the two-spotted spider mite, Tetranychus urticae, has developed high levels of resistance to this compound in a short period. elifesciences.org This rapid evolution highlights the urgent need for in-depth research into the genetic and biochemical pathways conferring this resistance. Research is focusing on identifying specific mutations in the target site, the succinate (B1194679) dehydrogenase (SDH) enzyme, as a primary resistance mechanism. elifesciences.org Cross-resistance to other METI acaricides, such as cyenopyrafen (B1258504) and cyflumetofen, has also been observed, suggesting a common resistance pathway. nih.govresearchgate.net

Future mitigation strategies will likely involve:

Molecular Diagnostics: Developing rapid diagnostic tools to detect resistance-conferring mutations in field populations. This would allow for timely adjustments to pest management programs.

Alternative Modes of Action: Promoting the rotation of acaricides with different modes of action to reduce selection pressure. nih.gov

Synergist Development: Investigating the use of synergists that can overcome metabolic resistance, a mechanism where pests detoxify the pesticide before it reaches its target site. nih.govresearchgate.net

Comprehensive Assessment of Environmental Transformation Pathways and Product Behavior

Studies have begun to shed light on the uptake and metabolism of this compound in plants. It has been shown that this compound can be taken up by plant roots and subsequently metabolized into various transformation products. researchgate.netx-mol.net One study identified 13 transformation products of this compound in plants. nih.govmdpi.com Some of the main metabolites identified are M-309 and M-391. researchgate.netnih.govresearchgate.net The metabolic pathways appear to involve processes like hydroxylation, hydrolysis, and conjugation. researchgate.netx-mol.net

Future research will need to focus on:

Full Metabolite Profile: Characterizing the complete profile of this compound metabolites in various environmental compartments.

Toxicity of Transformation Products: Evaluating the potential toxicity of these transformation products to non-target organisms. researchgate.net

Leaching and Runoff Potential: Quantifying the potential for this compound and its metabolites to move into groundwater and surface water bodies.

Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Efficacy

The chemical structure of this compound provides a scaffold for the development of new, more effective acaricides. nih.gov By modifying the pyrazole (B372694) ring and other parts of the molecule, chemists can create analogues with improved properties. researchgate.net

The goal of this research is to synthesize compounds that:

Overcome Resistance: Possess activity against pests that are resistant to the parent compound.

Broaden the Spectrum of Activity: Are effective against a wider range of mite and insect pests.

Improve Environmental Profile: Exhibit lower toxicity to non-target organisms and have a more favorable environmental degradation profile.

One study has already explored the synthesis of pyrazolyl acrylonitrile (B1666552) derivatives, with some compounds showing excellent acaricidal activity against all developmental stages of Tetranychus cinnabarinus, even surpassing existing commercial products. acs.org Another recent study introduced a novel isoindolinone-based derivative, FM-1088, which demonstrated a lower median lethal concentration (LC50) than this compound against T. cinnabarinus. acs.org

Interactive Table: Comparison of Acaricidal Activity

| Compound | Target Pest | LC50 (mg/L) | Reference |

|---|---|---|---|

| This compound | Tetranychus urticae | 0.226 | researchgate.net |

| Cyenopyrafen | Tetranychus urticae | 0.240 | researchgate.net |

| Cyflumetofen | Tetranychus urticae | 0.415 | researchgate.net |

Integration of this compound into Advanced Integrated Pest Management Systems

Integrated Pest Management (IPM) is a holistic approach that combines various pest control strategies to minimize economic, health, and environmental risks. fao.orgkoppert.comepa.gov The successful integration of this compound into IPM programs is crucial for its long-term sustainability. marketresearchintellect.comarchivemarketresearch.com

Research in this area is exploring:

Compatibility with Biological Control Agents: Assessing the impact of this compound on natural enemies of pests, such as predatory mites. cabidigitallibrary.org One study found that this compound had a high relative toxicity to the target pest, the two-spotted spider mite, while showing low toxicity to the predatory mite Phytoseiulus persimilis. cabidigitallibrary.org

Sub-lethal Effects: Investigating the non-lethal effects of this compound on pest behavior, development, and reproduction, which can be leveraged in IPM strategies.

Optimized Application Techniques: Developing application methods that maximize efficacy against the target pest while minimizing exposure to non-target organisms and the environment. nih.gov This includes exploring the effects of spray volume and the use of adjuvants. mdpi.comnih.gov

A study on strawberry cultivation demonstrated that an integrated approach combining this compound with the predatory mite P. persimilis provided effective control of the two-spotted spider mite under both laboratory and field conditions. cabidigitallibrary.org Furthermore, this compound showed low toxicity to important pollinators like Apis mellifera and Bombus terrestris. cabidigitallibrary.org

Methodological Advancements in this compound Research and Analysis

The ability to accurately and efficiently detect and quantify this compound and its metabolites is fundamental to all areas of its research. researchgate.net Continuous advancements in analytical chemistry are providing more sensitive and selective methods for this purpose.

Key analytical techniques employed in this compound research include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with various detectors are the workhorses for residue analysis in crops, soil, and water. cdc.govekb.eg Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has been established for the simultaneous determination of this compound and its main metabolites. nih.gov

Mass Spectrometry (MS): Provides high sensitivity and selectivity for identifying and quantifying trace levels of the compound and its transformation products. ekb.eg

Quantitative Nuclear Magnetic Resonance (qNMR): A method has been developed for the rapid and accurate determination of the absolute content of this compound without the need for a reference standard. hillpublisher.com

Future research will focus on developing even faster, more cost-effective, and field-portable analytical methods to support on-site monitoring and decision-making in agricultural settings.

Q & A

Q. How to integrate omics data (transcriptomics, metabolomics) to elucidate this compound’s subcellular mechanisms?

- Methodology : Use pathway enrichment analysis (KEGG, GO terms) on differentially expressed genes/metabolites. Corrogate findings with phenotypic data (e.g., mite mortality). Employ machine learning (Random Forest, SVM) to identify biomarker panels .

Guidelines for Addressing Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。